molecular formula C15H18ClN3O B3590678 4-chloro-N-mesityl-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-chloro-N-mesityl-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B3590678
M. Wt: 291.77 g/mol
InChI Key: CTGNCNUUZQCBLB-UHFFFAOYSA-N
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Description

4-chloro-N-mesityl-1,3-dimethyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloro group, a mesityl group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-mesityl-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the mesityl group: This step often involves Friedel-Crafts alkylation using mesitylene and a Lewis acid catalyst.

    Formation of the carboxamide group: This can be done by reacting the pyrazole derivative with an appropriate isocyanate or by amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-mesityl-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Amidation and esterification: The carboxamide group can participate in reactions to form amides or esters.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group can yield various substituted pyrazole derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-mesityl-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials science: The compound can be used in the development of new materials with specific properties.

    Biological studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-chloro-N-mesityl-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The chloro and mesityl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
  • 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-chloro-N-mesityl-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the mesityl group, which can impart specific steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar pyrazole derivatives.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-(2,4,6-trimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-8-6-9(2)13(10(3)7-8)17-15(20)14-12(16)11(4)18-19(14)5/h6-7H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGNCNUUZQCBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=NN2C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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